molecular formula C11H11NOS B8164624 5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile

5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile

Cat. No.: B8164624
M. Wt: 205.28 g/mol
InChI Key: CYNWCQVLQISLIZ-UHFFFAOYSA-N
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Description

5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile is an organic compound characterized by the presence of a formyl group, a propan-2-ylsulfanyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile typically involves multi-step organic reactions. One common method involves the introduction of the formyl group and the propan-2-ylsulfanyl group onto a benzonitrile core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of reagents and reaction conditions is crucial to ensure cost-effectiveness and scalability. Safety measures are also implemented to handle potentially hazardous chemicals and reactions.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: 5-Carboxy-2-(propan-2-ylsulfanyl)benzonitrile.

    Reduction: 5-Formyl-2-(propan-2-ylsulfanyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    5-Formylbenzonitrile: Lacks the propan-2-ylsulfanyl group.

    2-(Propan-2-ylsulfanyl)benzonitrile: Lacks the formyl group.

Uniqueness

5-Formyl-2-(propan-2-ylsulfanyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-formyl-2-propan-2-ylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8(2)14-11-4-3-9(7-13)5-10(11)6-12/h3-5,7-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNWCQVLQISLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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